

A Comparative Guide to GSK583 and Ponatinib for RIP2 Inhibition Studies

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Compound of Interest

Compound Name: Gsk583

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely recognized inhibitors of Receptor-Interacting Protein 2 (RIP2) kinase: **GSK583** and ponatinib. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by providing a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Introduction to RIP2 and its Inhibition

Receptor-Interacting Protein 2 (RIP2), also known as RICK or CARDIAK, is a crucial serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain-containing proteins (NODs), NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NODs recruit RIP2, leading to its ubiquitination and subsequent activation of downstream pathways, including NF- κ B and MAPK signaling. This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines, which are essential for clearing bacterial infections. However, dysregulation of the NOD-RIP2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIP2 an attractive therapeutic target.

GSK583 is a highly potent and selective ATP-competitive (Type I) inhibitor of RIP2 kinase.^{[1][2]} In contrast, ponatinib is a multi-targeted (Type II) kinase inhibitor, originally developed as an anti-cancer agent, which also potently inhibits RIP2.^{[2][3]} This guide will delve into a direct

comparison of these two inhibitors, highlighting their key differences in potency, selectivity, and cellular activity.

Quantitative Data Comparison

The following tables summarize the key quantitative data for **GSK583** and ponatinib, providing a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Potency against RIP2 Kinase

Compound	Inhibition Type	Target	IC ₅₀ (nM)	Assay Type	Reference
GSK583	Type I	Human RIP2	5	Fluorescence Polarization	[1]
Rat RIP2	2	Fluorescence Polarization	[4]		
Ponatinib	Type II	Human RIP2	6.7	Fluorescence -based Thermal Shift	[5]
Human RIP2	7	Not Specified	[6]		

Table 2: Cellular Activity in RIP2-Dependent Signaling

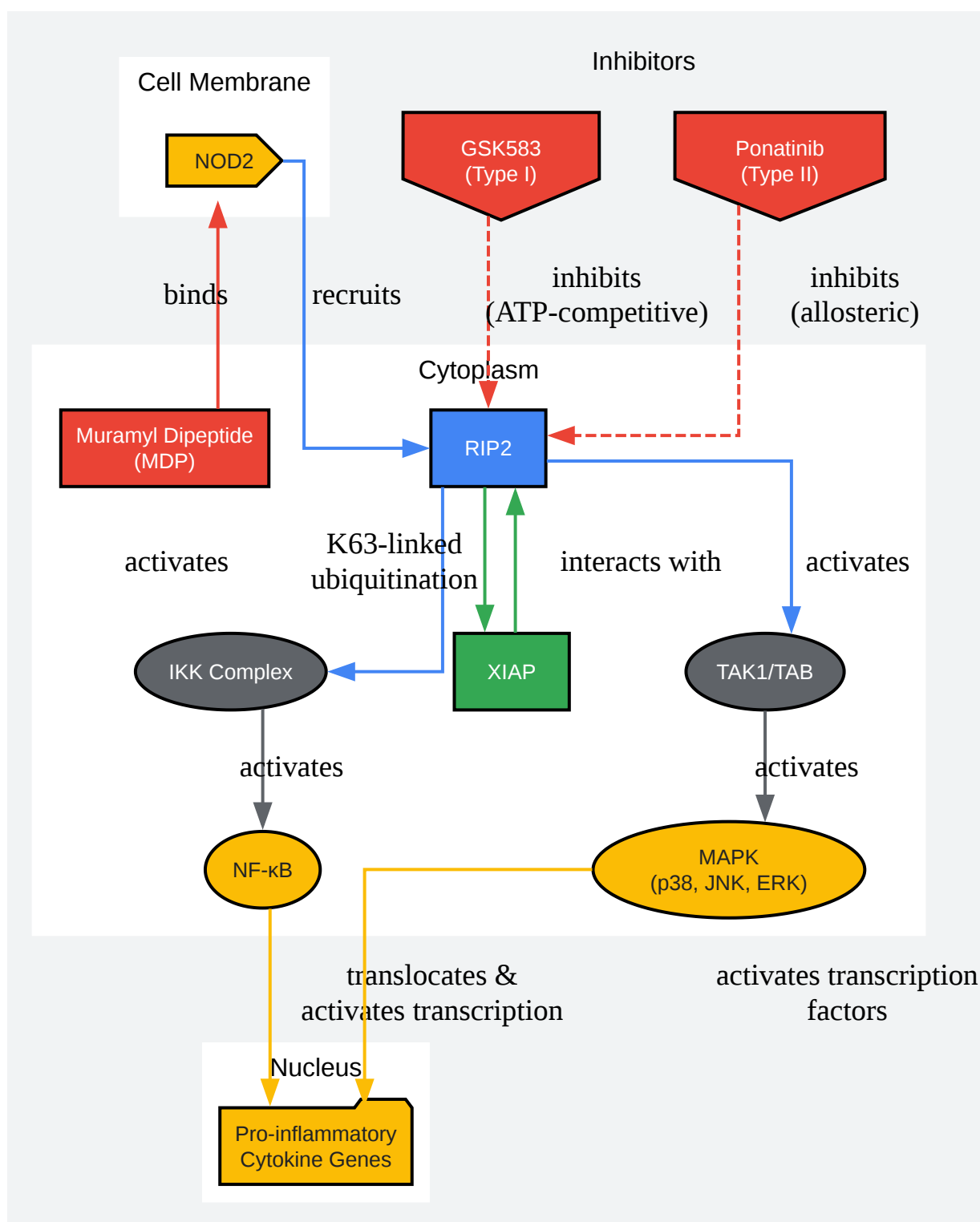
Compound	Cell Line	Stimulation	Readout	IC ₅₀ (nM)	Reference
GSK583	Human Monocytes	MDP	TNF- α Production	8	[1]
Human Whole Blood	MDP	TNF- α Production	237	[1]	
U2OS/NOD2	L18-MDP	CXCL8 Production	Potent (nM range)	[2]	
Ponatinib	THP-1	L18-MDP	RIP2 Ubiquitination	5-10 (reduction)	[7]
U2OS/NOD2	L18-MDP	CXCL8 Production	Potent (nM range)	[2]	

Table 3: Kinase Selectivity Profile

Compound	Off-Target Kinases (Notable Inhibition)	Selectivity Notes	Reference
GSK583	BRK, Aurora A (some inhibition)	Highly selective in a panel of 300 kinases. [4]	[4]
Ponatinib	BCR-ABL, SRC, VEGFR, FGFR, PDGFR, c-KIT, RET	Pan-kinase inhibitor, inhibits a broad range of kinases.[6][7]	[6][7]

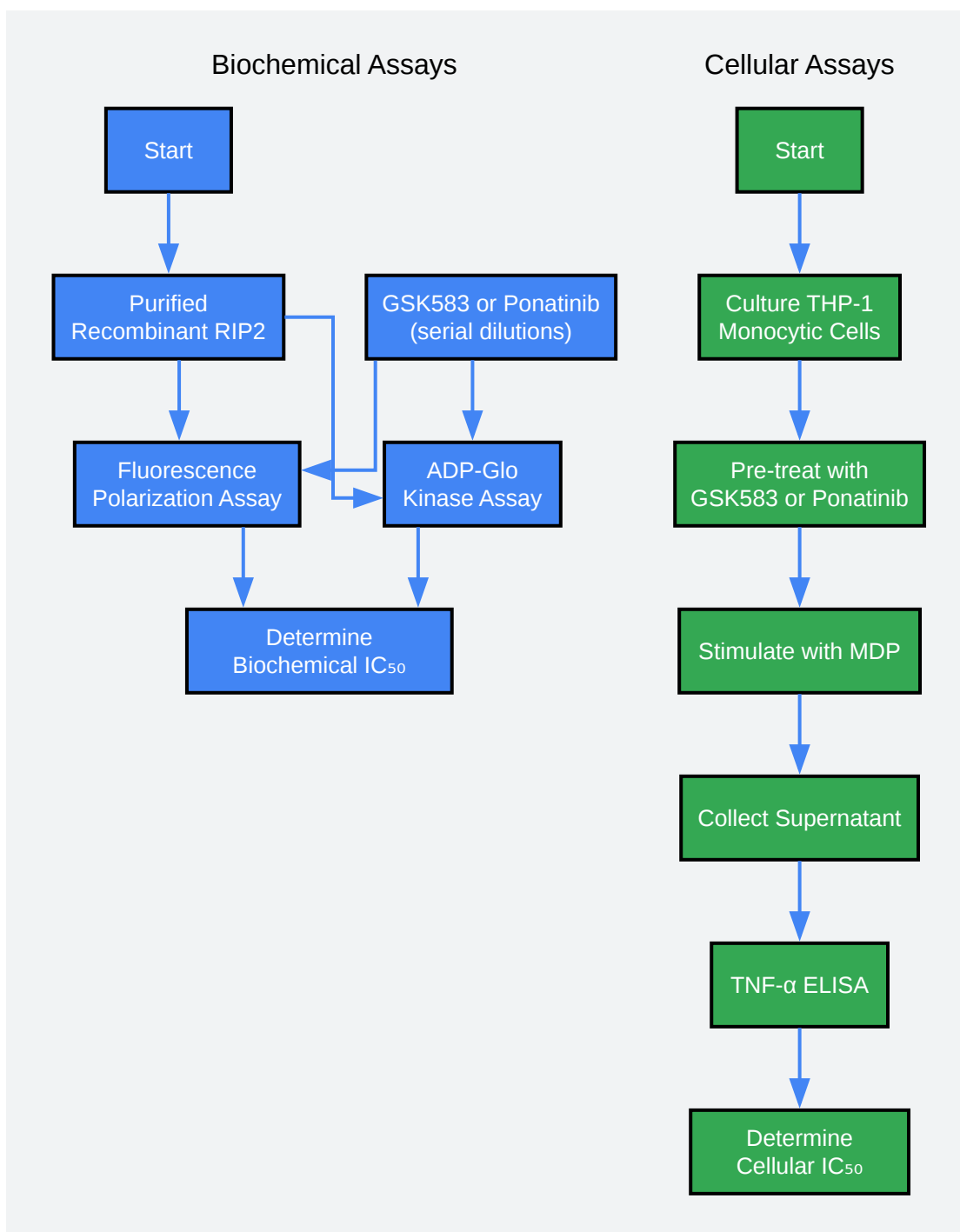
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.



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Caption: RIP2 Signaling Pathway and Points of Inhibition.



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